molecular formula C14H16ClN B3015189 3-Naphthalen-2-ylpyrrolidine;hydrochloride CAS No. 1279855-17-2

3-Naphthalen-2-ylpyrrolidine;hydrochloride

Cat. No.: B3015189
CAS No.: 1279855-17-2
M. Wt: 233.74
InChI Key: UFHDKGNUORLRTN-UHFFFAOYSA-N
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Description

3-Naphthalen-2-ylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C14H15N·HCl. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a naphthalene group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-ylpyrrolidine;hydrochloride typically involves the reaction of naphthalene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-ylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

3-Naphthalen-2-ylpyrrolidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-ylpyrrolidine;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 2-naphthylamine and 2-naphthol share structural similarities with 3-Naphthalen-2-ylpyrrolidine;hydrochloride.

    Pyrrolidine derivatives: Compounds such as 1-methylpyrrolidine and 2-pyrrolidinone are structurally related to this compound.

Uniqueness

This compound is unique due to the presence of both a naphthalene ring and a pyrrolidine ring in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

3-naphthalen-2-ylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHDKGNUORLRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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